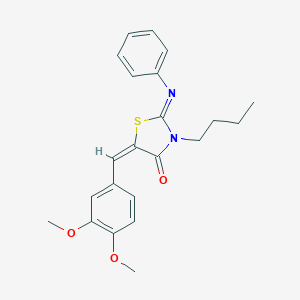![molecular formula C21H20ClN3O2 B298951 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298951.png)
2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceuticals. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
作用机制
The mechanism of action of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione involves its binding to specific receptors in the body. The compound has been shown to bind to the adenosine A1 receptor, which plays a role in various physiological processes such as neurotransmission, cardiovascular function, and inflammation. The binding of the compound to the receptor can activate or inhibit certain signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments include its high potency and selectivity for certain receptors. The compound can be used to study the role of specific receptors in various physiological processes and diseases. However, the limitations of using the compound in lab experiments include its potential toxicity and lack of specificity for certain receptors. The compound can also be difficult to synthesize and purify, which can affect the yield and purity of the final product.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione. One direction is to explore the potential of the compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, the specific mechanisms of action of the compound on certain receptors can be further elucidated using various techniques such as molecular modeling and structural biology.
合成方法
The synthesis of 2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 4-chlorobenzaldehyde, 4-methylphenylhydrazine, and 1,3-cyclohexanedione in the presence of a catalyst such as sodium acetate. The yield and purity of the compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
科学研究应用
2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has potential applications in pharmaceuticals due to its ability to bind to certain receptors in the body. It has been shown to have activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been studied extensively in vitro and in vivo, and its efficacy and safety have been evaluated.
属性
产品名称 |
2-(4-chlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione |
|---|---|
分子式 |
C21H20ClN3O2 |
分子量 |
381.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-7-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-3-5-14(6-4-13)18-17-19(24-12-2-11-23(18)24)21(27)25(20(17)26)16-9-7-15(22)8-10-16/h3-10,17-19H,2,11-12H2,1H3 |
InChI 键 |
DJZDWVRNNCOUSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N5N2CCC5 |
规范 SMILES |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N5N2CCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-{[3-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B298874.png)
![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)


![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)




![4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298885.png)
![3-methyl-2-(methylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298889.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298890.png)
